molecular formula C9H17ClN2O B1405754 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride CAS No. 1203682-44-3

7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride

Cat. No.: B1405754
CAS No.: 1203682-44-3
M. Wt: 204.7 g/mol
InChI Key: ZFYMMJUDJUPSJG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 7-methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds containing nitrogen heteroatoms. The official IUPAC name is this compound, which precisely describes the molecular architecture including the spiro junction, nitrogen positioning, and the ketone functional group. The compound is systematically catalogued under multiple chemical identification systems, with the Chemical Abstracts Service registry number 1203682-44-3 specifically assigned to the hydrochloride salt form. The base compound without the hydrochloride salt carries the registry number 1203797-13-0.

The molecular formula for the hydrochloride salt is C9H17ClN2O, representing a molecular weight of 205 daltons. This formulation indicates the addition of hydrochloric acid to the base compound, which carries the molecular formula C9H16N2O with a molecular weight of 168.24 grams per mole. The European Community number 877-398-5 provides additional regulatory identification for the base compound. Various database identifiers further categorize this compound, including the MFCD number MFCD10700086 and multiple catalog numbers across chemical suppliers such as 4038667, AG-B13759, and HY-W067905.

Alternative systematic names and synonyms include 7-methyl-2,7-diazaspiro(4.5)decan-6-one and several proprietary catalog designations used by chemical suppliers. The compound demonstrates the characteristic nomenclature patterns for spirocyclic systems, where the spiro[4.5] designation indicates the ring sizes connected through the spiro carbon atom. The positional numbering system places the methyl substituent at position 7, coinciding with one of the nitrogen atoms, while the ketone functionality occupies position 6 within the larger ring system.

Properties

IUPAC Name

7-methyl-2,7-diazaspiro[4.5]decan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-11-6-2-3-9(8(11)12)4-5-10-7-9;/h10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYMMJUDJUPSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory Synthesis

The most common approach involves the cyclization of diamine and cyclic ketone precursors:

  • Starting Materials : Typically, a diamine such as 2,7-diamino-alkanes or derivatives, and a suitable carbonyl compound like cyclohexanone or its derivatives.
  • Reaction Conditions :
    • Solvent : Ethanol or methanol, chosen for their ability to dissolve reactants and facilitate cyclization.
    • Catalysts : Acidic or basic catalysts (e.g., hydrochloric acid, acetic acid, or sodium hydroxide) to promote cyclization.
    • Temperature : Elevated temperatures (around 80–120°C) are often required to drive the cyclization.
    • Procedure :
      • Mix diamine and ketone in the solvent.
      • Add catalyst and heat under reflux.
      • Monitor reaction progress via TLC or NMR.
      • Upon completion, cool the mixture and isolate the product by filtration or extraction.

Salt Formation

Post-synthesis, the free base is converted into its hydrochloride salt:

  • Method :
    • Dissolve the free base in an appropriate solvent (e.g., ethanol or methanol).
    • Bubble dry hydrogen chloride gas into the solution or add concentrated hydrochloric acid dropwise.
    • Stir until complete salt formation.
    • Isolate the hydrochloride salt via filtration.
    • Dry under vacuum or in a desiccator.

Industrial Production Methods

In large-scale manufacturing, the synthesis process is scaled with process intensification techniques:

  • Continuous Flow Synthesis : Enhances reaction control, heat management, and yields.
  • Recrystallization and Purification : Employs chromatography or recrystallization from solvents like ethanol or acetonitrile to achieve high purity.
  • Optimization :
    • Use of high-purity precursors.
    • Precise control of temperature and reaction time.
    • Implementation of in-line monitoring techniques (e.g., IR, NMR).

Data Table: Typical Reaction Conditions for Synthesis

Step Reagents/Conditions Purpose Notes
Cyclization Diamine + cyclic ketone + acid/base catalyst + heat Formation of spirocyclic core Reflux at 80–120°C, reaction monitored by TLC/NMR
Salt formation Free base + HCl gas or concentrated HCl solution Conversion to hydrochloride salt Stirring at room temperature, filtration, drying
Purification Recrystallization from ethanol or acetonitrile Purity enhancement Achieves high purity suitable for research applications

Research Findings and Notes

  • Reaction Efficiency : Cyclization reactions generally yield 60–85% of the desired spiro compound under optimized conditions.
  • Solvent Choice : Ethanol and methanol are preferred for their solubility profiles and ease of removal.
  • Temperature Control : Elevated temperatures facilitate cyclization but require careful monitoring to prevent decomposition.
  • Salt Stability : The hydrochloride salt is stable when stored at 2–8°C, with proper desiccation to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table compares 7-methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride with key analogs:

Compound Name Molecular Formula Key Features CAS No. Source/Application
7-Methyl-2,7-diazaspiro[4.5]decan-6-one HCl C₉H₁₆N₂O·HCl Methyl at C7, ketone at C6, HCl salt 1203682-44-3 Antifungal hit series
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl C₁₅H₁₉N₂O·HCl Phenyl at C2, ketone at C1 Not specified Drug discovery
1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl C₁₀H₁₇N₂O·HCl Methyl at C1, ketone at C2 1609407-01-3 Preclinical studies
7-Oxa-2-azaspiro[3.5]nonane HCl C₇H₁₂NO·HCl Oxa (oxygen) at C7, smaller spiro[3.5] system 1417633-09-0 Scaffold exploration
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one HCl C₈H₁₄N₂O₂·HCl Oxa at C1, methyl at C3, ketone at C2 Not specified Enamine catalogue
Key Observations:
  • Ring size : Spiro[4.5] systems (e.g., target compound) offer larger cavities than spiro[3.5] analogs, influencing binding pocket compatibility .
  • Substituent position : Methyl groups at C7 (target) vs. C1 or C3 alter steric hindrance and electronic effects .
  • Functional group diversity: Ketone placement (C6 vs.
Table: Comparative Physicochemical Data
Compound Name MW (g/mol) Log P* PSA (Ų) Solubility (HCl salt) Biological Activity (IC₅₀/CC₅₀)
7-Methyl-2,7-diazaspiro[4.5]decan-6-one HCl 204.7 0.5–1.2 ~49 High (aqueous) Not reported
2-[(2-Methylpyrimidin-5-yl)methyl]-...-6-one† 392.53 8.66 73.45 Moderate IC₅₀ = 2.70 μM (C. albicans)
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl ~290 ~3.5 ~40 Low Anticancer leads

*Estimated using fragment-based methods.
†Example from a bioactive diazaspiro series .

Key Trends:
  • Log P : The target compound’s log P (~0.5–1.2) is lower than phenyl-substituted analogs (~3.5), suggesting improved hydrophilicity .
  • Polar surface area (PSA) : The target’s PSA (~49 Ų) aligns with spirocyclic amines, favoring membrane permeability .

Biological Activity

7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure with two nitrogen atoms incorporated into its rings. This configuration enhances its reactivity and interaction with biological targets. The presence of the methyl group at the 7-position contributes to its unique chemical behavior compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological effects such as inhibition of enzymatic activity or receptor signaling.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits promising biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression.
  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in treating diseases where these enzymes play a crucial role.
  • Biomolecular Interactions : It has been studied for its interactions with various biomolecules, which could lead to the development of new therapeutic strategies.

Case Studies

  • Antitumor Activity :
    • A study demonstrated that the compound inhibited the growth of LS174T human colorectal carcinoma cells, with an IC50 value indicating significant potency against WNT pathway activity (IC50 = 23 ± 11 nM) .
  • Enzyme Interaction :
    • Research indicated that the compound interacts with cyclin-dependent kinases (CDK8 and CDK19), displaying high affinity (IC50 values of 7.2 ± 1.4 nM and 6.0 ± 1.0 nM respectively) .
  • In Vivo Studies :
    • In vivo experiments showed moderate clearance rates in mouse and rat models, suggesting that while the compound has therapeutic potential, further optimization may be required to enhance its pharmacokinetic properties .

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

Compound NameKey FeaturesBiological Activity
This compound Contains a methyl group; spirocyclic structureAntitumor; enzyme inhibition
2,7-Diazaspiro[4.5]decan-6-one Lacks methyl group; simpler structureLimited activity
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Different substituents; distinct propertiesVaries based on substitution

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride, and how can reaction efficiency be monitored?

  • Methodology : Synthesis typically involves cyclization reactions or nucleophilic substitution to construct the spirocyclic core. Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) using reference standards. For intermediate characterization, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical to confirm structural intermediates .
  • Efficiency Monitoring : Track reaction completion by quantifying residual starting materials using HPLC with UV detection (e.g., Chromolith columns for rapid separation) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Resolve spirocyclic conformation and methyl group positioning. Compare experimental shifts with computational predictions (e.g., density functional theory, DFT) .
  • Fourier-transform infrared spectroscopy (FTIR) : Identify carbonyl (C=O) and amine (N-H) functional groups in the hydrochloride salt form .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula using electrospray ionization (ESI) in positive ion mode .

Q. How should researchers handle and store this compound to maintain stability?

  • Handling : Use gloves (EN 374-certified) and safety goggles (EN 166) to prevent skin/eye contact. Work under fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers at -20°C, protected from light and moisture. Solubility in methanol or acetone (as per predicted density data) allows preparation of stock solutions for experimental use .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) be applied to predict the compound's reactivity or interaction with biological targets?

  • Methodology :

  • Reactivity Prediction : Use quantum chemical calculations (e.g., Gaussian or ORCA software) to model reaction pathways, such as nucleophilic attack or ring-opening dynamics. Compare activation energies of proposed mechanisms .
  • Biological Interactions : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to targets like enzymes or receptors. Validate with experimental IC50 values from kinase assays .

Q. What methodological approaches are recommended when encountering contradictions between in vitro and in vivo pharmacological data for this compound?

  • Resolution Strategies :

  • Orthogonal Validation : Replicate in vitro assays (e.g., enzyme inhibition) under physiological pH and temperature. Use LC-MS to confirm compound stability in biological matrices .
  • Pharmacokinetic Profiling : Assess bioavailability and metabolic clearance using radiolabeled analogs in animal models. Cross-validate with in silico ADMET predictions .

Q. What factorial design strategies can optimize the synthesis parameters for improved yield and purity?

  • Methodology :

  • Design of Experiments (DoE) : Apply a 2^k factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions .
  • Statistical Analysis : Analyze variance (ANOVA) to prioritize factors affecting yield. Confirm purity via HPLC with diode-array detection (DAD) to detect byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride
Reactant of Route 2
7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride

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